
Technical Support Center: AMG 193 Dose-
Limiting Toxicities and Management

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on managing dose-limiting toxicities (DLTs) observed during pre-

clinical and clinical studies of AMG 193, an MTA-cooperative PRMT5 inhibitor. The information

is presented in a question-and-answer format to directly address potential issues encountered

during experimentation.

Frequently Asked Questions (FAQs)
Q1: What are the reported dose-limiting toxicities (DLTs) of AMG 193?

A1: In the first-in-human phase I study, dose-limiting toxicities were reported in eight patients at

doses of 240 mg and higher. The observed DLTs included nausea, vomiting, fatigue,

hypersensitivity reaction, and hypokalemia.[1][2] The 1600 mg dose was found to be intolerable

due to grade 3 nausea and fatigue.[3]

Q2: What is the maximum tolerated dose (MTD) of AMG 193?

A2: The maximum tolerated dose for AMG 193 has been established at 1200 mg administered

once daily (o.d.).[1][2]

Q3: What are the most common treatment-related adverse events (TRAEs) associated with

AMG 193?
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A3: The most frequently observed treatment-related adverse events are nausea, fatigue, and

vomiting.[1][2][4] In the dose-exploration phase, the rates for these events were 48.8% for

nausea, 31.3% for fatigue, and 30.0% for vomiting.[1][2] In the dose-expansion phase, the

rates were 57.5% for nausea, 25.3% for fatigue, and 34.5% for vomiting.[5]

Q4: Is myelosuppression a significant concern with AMG 193?

A4: No, clinically significant myelosuppression has not been a major issue with AMG 193.[1][2]

[3][4][6] This favorable safety profile is attributed to its selective, MTA-cooperative mechanism

of action, which spares normal tissues.[5][7] This contrasts with first-generation PRMT5

inhibitors, which were associated with dose-limiting hematologic adverse effects.[5][7]

Q5: How should nausea and vomiting be managed?

A5: Nausea and vomiting associated with AMG 193 have been reported as manageable and

generally reversible with standard anti-emetic therapies.[5] These events are typically low-

grade and tend to resolve within 2 to 4 weeks of continued dosing.[5] Initially, there was a

fasting requirement for the study; however, preliminary results suggest that food does not alter

the drug's exposure, and removing this requirement may further improve the nausea and

vomiting profile.[5]

Troubleshooting Guide
Issue: A subject in our study is experiencing persistent Grade 2 nausea and vomiting despite

standard anti-emetic prophylaxis.

Troubleshooting Steps:

Confirm Dosing Conditions: Verify that the subject is taking AMG 193 as prescribed.

Although initial studies had a fasting requirement, subsequent data suggests food does not

affect exposure and may mitigate nausea.[5] Consider administering the drug with a light

meal.

Optimize Anti-Emetic Regimen:

Review the current anti-emetic regimen. Consider switching to a different class of anti-

emetic or adding an additional agent with a different mechanism of action (e.g., a 5-HT3
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receptor antagonist, an NK1 receptor antagonist, or a dopamine receptor antagonist).

Ensure the timing of the anti-emetic administration is optimal relative to AMG 193 dosing.

Dose Interruption/Reduction: If nausea and vomiting persist and are impacting the subject's

quality of life or oral intake, consider a temporary dose interruption. Once the symptoms

have resolved to Grade 1 or baseline, the treatment may be resumed at a lower dose level.

In the clinical trial, dose interruptions and reductions were implemented to manage adverse

events.[3]

Investigate a Hypersensitivity Reaction: While less common, a hypersensitivity reaction was

reported as a DLT.[1][2] If nausea and vomiting are accompanied by other signs of

hypersensitivity (e.g., rash, pruritus, or more severe systemic symptoms), treatment should

be immediately discontinued and appropriate medical management initiated.

Issue: A subject has developed Grade 3 fatigue.

Troubleshooting Steps:

Rule Out Other Causes: Evaluate for and address other potential contributing factors to

fatigue, such as dehydration (potentially from vomiting), poor nutrition, or electrolyte

imbalances.

Dose Modification: Grade 3 fatigue was a component of the DLT observed at the 1600 mg

dose.[3] A dose reduction is a primary management strategy.

Supportive Care: Recommend supportive care measures, including adequate hydration,

nutritional support, and counseling on energy conservation techniques.

Issue: A subject's lab results show new-onset hypokalemia.

Troubleshooting Steps:

Assess Severity: Determine the grade of hypokalemia based on laboratory values.

Oral/IV Potassium Supplementation: For mild to moderate hypokalemia, initiate oral

potassium supplementation. For severe or symptomatic hypokalemia, intravenous potassium

replacement may be necessary.
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Monitor and Adjust: Closely monitor serum potassium levels and adjust the supplementation

as needed.

Dose Interruption: For severe hypokalemia, consider interrupting the AMG 193 dose until the

electrolyte abnormality is corrected.

Quantitative Data Summary
Table 1: Dose-Limiting Toxicities and Common Treatment-Related Adverse Events of AMG 193

Adverse Event
Dose at which DLTs
Occurred

Frequency of
Common TRAEs
(Dose Exploration)
[1][2]

Frequency of
Common TRAEs
(Dose Expansion)
[5]

Nausea ≥240 mg 48.8% 57.5% (4.6% Grade 3)

Vomiting ≥240 mg 30.0% 34.5% (3.4% Grade 3)

Fatigue ≥240 mg 31.3% 25.3% (1.1% Grade 3)

Hypersensitivity

Reaction
≥240 mg

Not Reported as a

common TRAE

Not Reported as a

common TRAE

Hypokalemia ≥240 mg
Not Reported as a

common TRAE

Not Reported as a

common TRAE

Decreased Appetite
Not specified as a

DLT
17% Not Reported

Experimental Protocols
Protocol: Phase I Dose-Escalation Study for AMG 193 (NCT05094336)

This protocol outlines the methodology for the first-in-human, multicenter, open-label, phase I

study of AMG 193.[1][2][8]

1. Objectives:
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Primary: To assess the safety and tolerability of AMG 193 monotherapy, determine the dose-

limiting toxicities (DLTs), and establish the maximum tolerated dose (MTD).[1][2][8]

Secondary: To characterize the pharmacokinetic (PK) profile of AMG 193 and to evaluate its

preliminary anti-tumor activity based on RECIST v1.1.[1][2]

2. Patient Eligibility Criteria:

Age ≥ 18 years.

Histologically confirmed metastatic or locally advanced solid tumors with homozygous

deletion of MTAP and/or CDKN2A, or MTAP protein loss confirmed by

immunohistochemistry.[8]

Measurable disease as per RECIST v1.1.[8]

ECOG performance status of 0 or 1.[8]

Adequate organ function (hematopoietic, renal, liver, etc.).[8]

3. Study Design and Treatment:

The study consists of a dose-exploration part followed by a dose-expansion part.[5]

In the dose-exploration phase, patients received AMG 193 orally, either once daily (o.d.) or

twice daily (b.i.d.), in continuous 28-day cycles.[1][2]

Dose escalation proceeded through several dose levels, starting from 40 mg and going up to

1600 mg.[1][2][3]

Treatment continues until disease progression or unacceptable toxicity.[8]

4. Safety and DLT Assessment:

Safety is monitored through the evaluation of treatment-emergent adverse events (TEAEs),

serious adverse events (SAEs), laboratory abnormalities, vital signs, and

electrocardiograms.[8]
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DLTs are assessed during the first cycle of treatment to determine the MTD.

5. Pharmacokinetic and Pharmacodynamic Assessment:

Pharmacokinetic parameters (Cmax, Tmax, AUC) are evaluated after single and multiple

doses.[8]

Pharmacodynamic effects are assessed through the measurement of symmetric

dimethylarginine (SDMA) reduction in tumor biopsies and serum to confirm PRMT5

inhibition.[5]
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Caption: Mechanism of action of AMG 193 in MTAP-deleted vs. normal cells.
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Caption: Workflow for identification and management of a potential DLT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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